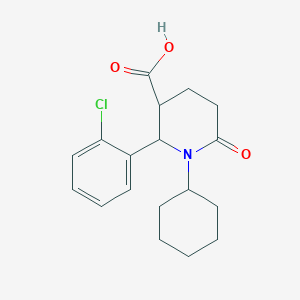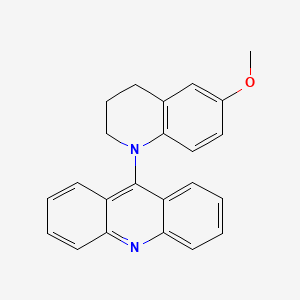
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine is a complex organic compound that belongs to the class of acridines and quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine typically involves multi-step organic reactions. One possible route could include the condensation of a methoxy-substituted quinoline derivative with an acridine precursor under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds of this nature might be investigated for their potential as antimicrobial, antiviral, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline and acridine derivatives have shown efficacy.
Industry
Industrially, these compounds might find applications in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine would depend on its specific interactions with molecular targets. For example, it might intercalate into DNA, inhibiting replication and transcription, or it could interact with enzymes, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Acridine Derivatives: Such as acriflavine, used as an antiseptic.
Uniqueness
The uniqueness of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or acridine derivatives.
Propriétés
Numéro CAS |
5461-47-2 |
|---|---|
Formule moléculaire |
C23H20N2O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)acridine |
InChI |
InChI=1S/C23H20N2O/c1-26-17-12-13-22-16(15-17)7-6-14-25(22)23-18-8-2-4-10-20(18)24-21-11-5-3-9-19(21)23/h2-5,8-13,15H,6-7,14H2,1H3 |
Clé InChI |
UHMXXWDGLRSYLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(CCC2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


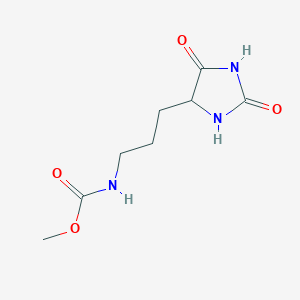
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
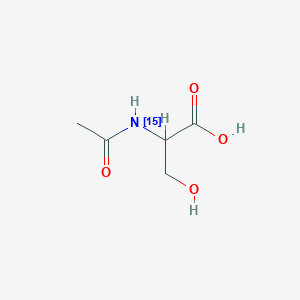
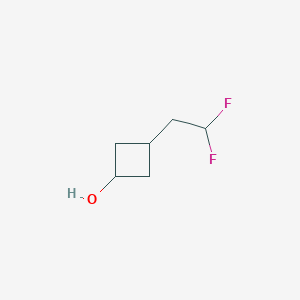
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

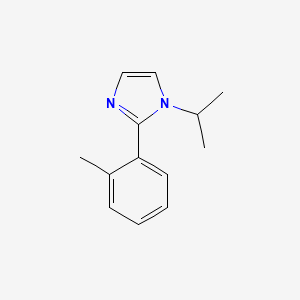
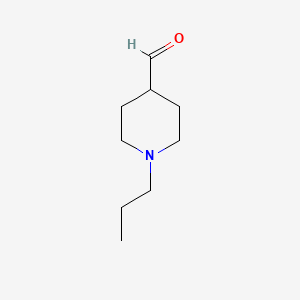
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
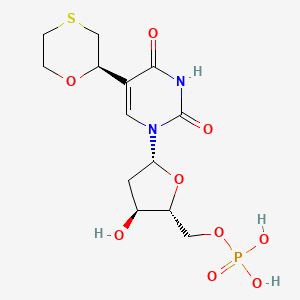
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)
![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
